molecular formula C11H7NO B11915899 8-Hydroxynaphthalene-1-carbonitrile CAS No. 55899-55-3

8-Hydroxynaphthalene-1-carbonitrile

Cat. No.: B11915899
CAS No.: 55899-55-3
M. Wt: 169.18 g/mol
InChI Key: IJRMVHNNIXIBOI-UHFFFAOYSA-N
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Description

8-Hydroxynaphthalene-1-carbonitrile is a naphthalene derivative featuring a hydroxyl (-OH) group at the 8-position and a nitrile (-CN) group at the 1-position. This combination of functional groups imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the nitrile group contributes to electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cycloadditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynaphthalene-1-carbonitrile typically involves the following steps:

    Starting Material: The process begins with naphthalene-1,8-diamine.

    Diazotization: The naphthalene-1,8-diamine undergoes diazotization using isoamyl nitrite in acetic acid and ethanol to form a triazine intermediate.

    Sandmeyer Reaction: The triazine intermediate is then subjected to a Sandmeyer reaction with concentrated hydrochloric acid and copper turnings to produce 8-chloronaphthalen-1-amine.

    Final Step: Another Sandmeyer reaction is performed on 8-chloronaphthalen-1-amine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for higher yields and cost-effectiveness. These methods often involve the use of palladium-catalyzed cyanation of aryl bromides .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Hydroxynaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

8-Hydroxynaphthalene-1-carboxaldehyde (CAS 35689-26-0)

  • Functional Groups : Hydroxyl (-OH) at position 8, aldehyde (-CHO) at position 1.
  • Key Differences : The aldehyde group is less electron-withdrawing than nitrile, reducing acidity at the hydroxyl position.
  • Applications : Primarily used in research for synthesizing Schiff bases or coordination complexes .
  • Reactivity : Aldehydes undergo condensation reactions, whereas nitriles participate in nucleophilic additions or reductions.

Naphthalenecarbonitrile (CAS 25551-35-3)

  • Functional Groups : Nitrile (-CN) at position 1; lacks hydroxyl substitution.
  • Key Differences : Absence of hydroxyl group reduces solubility in polar solvents.
  • Applications : Intermediate in agrochemicals and dyes. The nitrile group enables coupling reactions for extended aromatic systems .

4-Isocyanatonaphthalene-1-carbonitrile (CAS 496841-05-5)

  • Functional Groups : Nitrile (-CN) and isocyanate (-NCO) groups.
  • Key Differences : The isocyanate group adds reactivity toward amines or alcohols, enabling polyurethane or urea linkages.
  • Applications : Used in polymer chemistry and as a crosslinking agent .

1-Nitronaphthalene (CAS 86-57-7)

  • Functional Groups: Nitro (-NO₂) at position 1.
  • Key Differences : Nitro groups are strong electron-withdrawing moieties, directing electrophilic substitutions to meta positions.

Data Table: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
8-Hydroxynaphthalene-1-carbonitrile Not provided C₁₁H₇NO 169.18 -OH, -CN Pharmaceutical intermediates
8-Hydroxynaphthalene-1-carboxaldehyde 35689-26-0 C₁₁H₈O₂ 172.18 -OH, -CHO Coordination chemistry
Naphthalenecarbonitrile 25551-35-3 C₁₁H₇N 153.18 -CN Agrochemical synthesis
4-Isocyanatonaphthalene-1-carbonitrile 496841-05-5 C₁₂H₆N₂O 194.19 -CN, -NCO Polymer crosslinking
1-Nitronaphthalene 86-57-7 C₁₀H₇NO₂ 173.17 -NO₂ Explosives, dyes

Biological Activity

8-Hydroxynaphthalene-1-carbonitrile (8-HNC) is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological effects, and mechanisms of action of 8-HNC, highlighting its potential in antimicrobial and anticancer applications.

Synthesis of this compound

The synthesis of 8-HNC typically involves multi-step reactions starting from naphthalene derivatives. A common method includes the reaction of 8-hydroxy-1-naphthaldehyde with cyanide sources under controlled conditions. This synthetic pathway has been optimized for yield and purity, making it feasible for further biological testing.

Antimicrobial Activity

8-HNC exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism underlying its antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of 8-HNC

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity

Recent research indicates that 8-HNC possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to exert its effects through multiple pathways, including the inhibition of topoisomerases and modulation of apoptotic signaling cascades.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects of 8-HNC on human colon carcinoma cell lines, it was found that the compound induced cell cycle arrest at the G2/M phase. The IC50 values for different cell lines were as follows:

  • HCT116 (p53 wild type) : IC50 = 0.415 µM
  • HCT116 (p53 null) : IC50 = 0.464 µM

These results suggest a promising selectivity towards cancerous cells while maintaining lower toxicity in normal cells.

The biological activity of 8-HNC can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which play crucial roles in neurotransmitter metabolism.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), 8-HNC can halt cell division, thereby preventing tumor growth.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of 8-HNC derivatives has revealed that modifications at specific positions on the naphthalene ring can enhance biological activity. For instance, introducing electron-withdrawing groups has been shown to increase lipophilicity and improve antimicrobial efficacy.

Table 2: Structure-Activity Relationship Insights

SubstituentBiological Activity Enhancement
-Cl (Chloro)Increased antimicrobial potency
-NO2 (Nitro)Enhanced cytotoxicity
-OH (Hydroxyl)Improved solubility

Q & A

Q. Basic: What are the recommended synthetic routes for 8-Hydroxynaphthalene-1-carbonitrile, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves functionalizing naphthalene derivatives. For example, 4-Hydroxynaphthalene-2-carbonitrile is synthesized via oxime formation from 2-hydroxynaphthalene-1-carbaldehyde and hydroxylamine hydrochloride, followed by acetylation . For this compound, analogous steps may apply, but substituent positions require careful optimization of reagents (e.g., regioselective hydroxylation catalysts) and temperature control to avoid side reactions. Reaction progress should be monitored using TLC or HPLC, with purification via column chromatography using gradient elution .

Q. Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Combine spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm substituent positions and hydroxyl/cyano group integration.
  • FT-IR to identify -OH (~3200–3600 cm⁻¹) and -C≡N (~2200 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) for molecular ion validation (e.g., exact mass matching C₁₁H₇NO).
  • HPLC-PDA for purity assessment (>95% recommended for biological assays) .

Q. Advanced: How do discrepancies between in vitro and in vivo toxicity data for this compound arise, and how should they be resolved?

Methodological Answer:
Discrepancies may stem from metabolic differences (e.g., cytochrome P450 activation in vivo) or bioavailability limitations. To resolve:

  • Conduct physiologically based pharmacokinetic (PBPK) modeling to compare exposure levels.
  • Perform metabolite profiling (LC-MS/MS) to identify active/toxic derivatives.
  • Apply systematic review criteria (e.g., risk-of-bias assessment per Table C-2 ) to prioritize high-confidence studies. Conflicting outcomes should be analyzed using evidence-rating frameworks (e.g., High/Moderate/Low confidence tiers ).

Q. Advanced: What experimental strategies are effective for studying the environmental partitioning of this compound?

Methodological Answer:

  • Octanol-Water Partitioning (Log P): Measure via shake-flask method or computational tools (e.g., XlogP ) to predict bioaccumulation potential.
  • Soil/Sediment Adsorption: Use batch equilibrium tests with varying organic carbon content .
  • Degradation Studies: Assess photolysis (UV exposure) and hydrolysis (pH-dependent) pathways. Monitor degradation products via GC-MS .

Q. Advanced: How can researchers evaluate the enzyme inhibition mechanisms of this compound?

Methodological Answer:

  • Kinetic Assays: Use fluorogenic substrates to measure IC₅₀ and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Docking Simulations: Employ molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., cytochrome P450 isoforms) .
  • Structure-Activity Relationships (SAR): Compare with analogs (e.g., 4-Hydroxynaphthalene-2-carbonitrile) to identify critical functional groups .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and chemical goggles. Use respirators if aerosolization is possible .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid drainage contamination .
  • Waste Disposal: Follow hazardous waste guidelines for nitriles, including neutralization before disposal .

Q. Advanced: How can contradictory data on the mutagenicity of this compound be reconciled?

Methodological Answer:

  • Replicate Studies: Conduct Ames tests with/without metabolic activation (S9 fraction) to assess false positives/negatives .
  • Confounding Factor Analysis: Control for impurities (e.g., trace naphthalene derivatives) via HPLC purification .
  • Meta-Analysis: Apply Step 8 evidence integration from toxicological profiles , weighting studies by sample size and methodology rigor.

Q. Advanced: What computational tools are suitable for predicting the environmental persistence of this compound?

Methodological Answer:

  • EPI Suite: Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) metrics .
  • Density Functional Theory (DFT): Calculate bond dissociation energies to predict photolytic stability .
  • QSPR Models: Use quantitative structure-property relationships to correlate molecular descriptors (e.g., PSA ) with half-life in water/soil.

Q. Basic: What are the key considerations for designing dose-response studies of this compound in mammalian models?

Methodological Answer:

  • Route of Exposure: Align with human relevance (e.g., oral for environmental exposure; inhalation for occupational settings) .
  • Endpoint Selection: Include systemic effects (hepatic, renal) and histopathology .
  • Control Groups: Use vehicle controls and benchmark compounds (e.g., naphthalene) to contextualize toxicity .

Q. Advanced: How do substituent modifications (e.g., halogenation) alter the biological activity of this compound?

Methodological Answer:

  • Electrophilic Substitution: Introduce halogens (e.g., fluorine ) to enhance metabolic stability or binding affinity.
  • SAR Analysis: Compare IC₅₀ values of halogenated analogs in enzyme assays .
  • Computational Screening: Use AI-powered synthesis tools to predict feasible derivatives and prioritize synthesis.

Q. Tables for Key Data

Table 1: Critical Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₁₁H₇NOAnalogous to
Molecular Weight169.18 g/mol
XlogP~3.5 (predicted)
Hydrogen Bond Donors1 (-OH)

Table 2: Confidence Rating Criteria for Toxicity Studies

Confidence TierCriteria Met
HighAll 4 risk-of-bias questions answered "Yes"
Moderate3/4 questions answered "Yes"
Low≤2/4 questions answered "Yes"

Properties

CAS No.

55899-55-3

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

8-hydroxynaphthalene-1-carbonitrile

InChI

InChI=1S/C11H7NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,13H

InChI Key

IJRMVHNNIXIBOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)O

Origin of Product

United States

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